Cas no 2287259-77-0 (2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)

2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid structure
2287259-77-0 structure
Product name:2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
CAS No:2287259-77-0
MF:C21H19F2NO4
Molecular Weight:387.37667298317
CID:5903975
PubChem ID:137944938

2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • 2287259-77-0
    • EN300-6761573
    • 2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
    • インチ: 1S/C21H19F2NO4/c22-14-6-7-15(16(23)8-14)20-10-21(11-20,12-20)17(18(25)26)24-19(27)28-9-13-4-2-1-3-5-13/h1-8,17H,9-12H2,(H,24,27)(H,25,26)
    • InChIKey: XXNZFGGHGHKIKT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2)F

計算された属性

  • 精确分子量: 387.12821441g/mol
  • 同位素质量: 387.12821441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 602
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 75.6Ų

2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6761573-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
2.5g
$5466.0 2023-05-30
Enamine
EN300-6761573-0.1g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
0.1g
$2454.0 2023-05-30
Enamine
EN300-6761573-5.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
5g
$8089.0 2023-05-30
Enamine
EN300-6761573-0.05g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
0.05g
$2342.0 2023-05-30
Enamine
EN300-6761573-0.25g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
0.25g
$2565.0 2023-05-30
Enamine
EN300-6761573-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
1g
$2789.0 2023-05-30
Enamine
EN300-6761573-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
10g
$11994.0 2023-05-30
Enamine
EN300-6761573-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287259-77-0
0.5g
$2676.0 2023-05-30

2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid 関連文献

2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acidに関する追加情報

Comprehensive Overview of 2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS No. 2287259-77-0)

The compound 2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS No. 2287259-77-0) represents a cutting-edge innovation in the field of medicinal chemistry and drug discovery. This structurally unique molecule combines a bicyclo[1.1.1]pentane scaffold with a difluorophenyl moiety and a phenylmethoxycarbonylamino acetic acid group, making it a subject of intense research interest. Its CAS number 2287259-77-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and patent filings.

Recent advancements in small-molecule therapeutics have highlighted the importance of bridged bicyclic compounds like this one. The bicyclo[1.1.1]pentane core is particularly noteworthy for its ability to mimic tertiary carbon centers while offering improved metabolic stability and bioavailability. This aligns with the growing demand for next-generation pharmaceutical intermediates that address challenges in drug delivery and target engagement. Researchers are actively exploring its potential applications in enzyme inhibition and receptor modulation, topics frequently searched in academic databases.

The 2,4-difluorophenyl substituent introduces electronegative fluorine atoms, a design strategy increasingly popular in precision medicine due to enhanced binding affinity and ADME properties (Absorption, Distribution, Metabolism, Excretion). This feature resonates with current trends in fluorinated drug development, a hot topic in PubMed and SciFinder queries. Meanwhile, the phenylmethoxycarbonylamino segment provides a versatile handle for further derivatization, catering to the pharmaceutical industry's need for modular synthetic platforms.

From a synthetic chemistry perspective, the compound's architecture poses intriguing challenges for C-H functionalization and stereoselective synthesis—keywords frequently appearing in ACS Journal searches. Its carboxylic acid terminus enables conjugation with various biomolecules, making it valuable for proteolysis-targeting chimera (PROTAC) development, a trending area in cancer research forums. Analytical characterization via LC-MS and NMR (common techniques queried in Reaxys) confirms its high purity, essential for structure-activity relationship (SAR) studies.

Environmental and regulatory considerations are paramount in modern chemistry. While not classified as hazardous, the compound's green chemistry metrics (e.g., atom economy) align with industry shifts toward sustainable synthesis—a dominant theme in Google Scholar alerts. Its patent landscape reveals applications in kinase inhibitor design, connecting to popular searches about personalized therapeutics for chronic diseases.

In conclusion, 2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS 2287259-77-0) exemplifies the convergence of structural novelty and therapeutic potential. As research progresses, this compound may answer pressing questions about three-dimensional molecular diversity—a keyphrase gaining traction in AI-driven drug discovery platforms. Its multifaceted chemistry continues to inspire innovations across bioconjugation, materials science, and diagnostic probe development.

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